molecular formula C9H14O2 B563659 4-oxo-2-Nonenal-d3

4-oxo-2-Nonenal-d3

Cat. No.: B563659
M. Wt: 157.22 g/mol
InChI Key: SEPPVOUBHWNCAW-PKJLGKQPSA-N
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Mechanism of Action

Target of Action

4-Oxo-2-Nonenal-d3 (4-ONE-d3) is a lipid peroxidation product derived from oxidized ω-6 polyunsaturated fatty acids . It primarily targets proteins, specifically histidine and lysine residues, and modifies them . This modification of proteins plays a crucial role in transducing redox signaling .

Mode of Action

The interaction of 4-ONE-d3 with its protein targets results in various modifications. These include ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine . These modifications can alter the structure and function of the proteins, leading to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by 4-ONE-d3 is lipid peroxidation, a process that leads to the production of reactive oxygen species . The modifications induced by 4-ONE-d3 can cause protein cross-linking , which can disrupt normal cellular processes and lead to various downstream effects, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity .

Result of Action

The action of 4-ONE-d3 leads to various molecular and cellular effects. It actively modifies histidine and lysine residues on proteins and causes protein cross-linking . This can disrupt normal cellular processes and lead to various effects, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity . Furthermore, 4-ONE-d3 also modifies 2’-deoxyguanosine, further implicating lipid peroxidation in mutagenesis and carcinogenesis .

Action Environment

The action, efficacy, and stability of 4-ONE-d3 can be influenced by various environmental factors. For instance, oxidative stress can increase the production of 4-ONE-d3 . Additionally, the presence of other reactive species or antioxidants in the environment can influence the reactivity and stability of 4-ONE-d3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo 2-Nonenal-d3 involves the incorporation of deuterium atoms at specific positions in the molecule. This is typically achieved through the hydrogenation of 4-oxo 2-Nonenal using deuterium gas under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods: Industrial production of 4-oxo 2-Nonenal-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity levels. The product is then purified through distillation and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-oxo 2-Nonenal-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-oxo 2-Nonenal-d3 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Its ability to modify proteins and nucleic acids also sets it apart from other lipid peroxidation products, making it a valuable tool in studying oxidative stress and its implications in various diseases .

Properties

IUPAC Name

(E)-9,9,9-trideuterio-4-oxonon-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPPVOUBHWNCAW-PKJLGKQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCC(=O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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